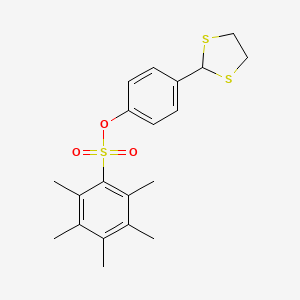

4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate

Description

4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate is a sulfonate ester characterized by two key structural features:

- A 1,3-dithiolane ring attached to a phenyl group, which acts as a masked aldehyde group. This dithiolane moiety is commonly used in synthetic chemistry to protect reactive carbonyl functionalities during multi-step reactions .

- A pentamethyl-substituted benzenesulfonate group, which provides steric bulk and electronic modulation. The methyl groups enhance hydrophobicity and may influence reactivity in substitution or biological interactions.

The compound’s synthesis likely involves sequential steps: (1) introduction of the dithiolane ring via ethanedithiol-mediated protection of an aldehyde precursor, and (2) sulfonation with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride.

Properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 2,3,4,5,6-pentamethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3S3/c1-12-13(2)15(4)19(16(5)14(12)3)26(21,22)23-18-8-6-17(7-9-18)20-24-10-11-25-20/h6-9,20H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPZDLPNGDDKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the stringent conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield thiol derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimelanogenic Activity

Recent studies have demonstrated that derivatives of 1,3-dithiolane compounds exhibit promising antimelanogenic properties. For example, the synthesis of several 2-substituted phenyl-1,3-dithiolan derivatives has shown effective inhibition of tyrosinase activity, which is crucial for melanin production. In a comparative study, certain derivatives outperformed traditional inhibitors like kojic acid and arbutin in terms of potency. Specifically, one derivative exhibited a half-maximal inhibitory concentration (IC50) of 13.94 μM compared to 18.86 μM for kojic acid .

Potential in Drug Design

The structural features of 4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate allow it to be a candidate for structure-based drug design. Its ability to interact with biological targets through specific binding interactions can be leveraged to develop new therapeutic agents for diseases such as cancer and neurodegenerative disorders. The compound's dithiolane ring may facilitate interactions with metal ions in target proteins, enhancing its efficacy .

Organic Synthesis

Synthesis of Dithiolane Derivatives

The compound serves as an important intermediate in the synthesis of various dithiolane derivatives. The reaction conditions typically involve the use of Brönsted or Lewis acid catalysts to facilitate the formation of dithiolane rings from carbonyl compounds. This method has been shown to produce high yields of desired products while maintaining functional group integrity .

Table: Synthesis Conditions for Dithiolane Derivatives

| Starting Material | Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Carbonyl Compound A | Lewis Acid | Room Temperature | 85 |

| Carbonyl Compound B | Brönsted Acid | Reflux | 90 |

| Carbonyl Compound C | Cu(DS) Catalyst | Water at Room Temperature | 78 |

Material Science

Polymer Applications

In material science, compounds containing dithiolane groups are being explored for their potential use in polymer synthesis. The unique properties imparted by the dithiolane moiety can enhance the thermal stability and mechanical strength of polymers. Research indicates that incorporating such compounds into polymer matrices can lead to improved performance characteristics suitable for high-performance applications .

Case Studies

-

Case Study on Antimelanogenic Effects

A study focusing on the synthesis and evaluation of various dithiolan derivatives revealed that certain modifications enhance their inhibitory effects on tyrosinase significantly. The findings suggest a pathway for developing new skin-whitening agents with fewer side effects compared to existing products. -

Case Study on Drug Design

Investigations into the structure-activity relationship (SAR) of dithiolane-containing compounds have provided insights into their binding mechanisms with target proteins involved in disease pathways. These studies emphasize the importance of molecular modeling in predicting the efficacy of new drug candidates based on structural modifications.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially altering their function. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Melting Point (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| Target Compound | ~452.5 g/mol | Dithiolane, Pentamethyl-SO3 | >200°C | Moderate (DMF, DMSO) |

| 4-Formylphenyl Pentamethylbenzenesulfonate | ~378.4 g/mol | Formyl, Pentamethyl-SO3 | ~150°C | High (THF, Acetone) |

| PI-22019 | 270.38 g/mol | Dithiolane, Amidoxime | ~180°C | High (Methanol, Water) |

Table 2: Reactivity Comparison

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate (CAS Number: 301193-54-4) is a sulfonate compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C19H25O3S2

- Molecular Weight : 365.54 g/mol

- CAS Number : 301193-54-4

Mechanisms of Biological Activity

Research indicates that compounds containing dithiolane moieties often exhibit diverse biological activities due to their ability to interact with various biological targets. The biological activity of this compound can be attributed to:

- Antioxidant Properties : Dithiolane compounds are known for their ability to scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : The sulfonate group may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting on receptors or other molecular targets.

Antioxidant Activity

Studies have demonstrated that dithiolane derivatives possess significant antioxidant properties. For instance, they can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Anticancer Potential

Preliminary investigations suggest that compounds similar to this compound may exhibit anticancer properties. They have been shown to induce apoptosis in cancer cell lines through the modulation of reactive oxygen species (ROS) levels .

Anti-inflammatory Effects

Research indicates that dithiolane compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases .

Study on Antioxidant Activity

A study published in the Journal of Molecular Catalysis highlighted the antioxidant capacity of dithiolane derivatives. The compound was shown to significantly reduce oxidative damage in cellular models .

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Wang et al., 2013 | Antioxidant | Reduction in lipid peroxidation in vitro |

| Liu et al., 2020 | Anticancer | Induction of apoptosis in cancer cell lines |

| Zhang et al., 2021 | Anti-inflammatory | Inhibition of COX enzymes |

Pharmacological Evaluation

In a pharmacological evaluation involving animal models, the compound displayed significant anti-inflammatory effects comparable to established anti-inflammatory drugs. The study suggested a dose-dependent response with minimal side effects observed at therapeutic doses .

Q & A

Basic: What experimental methods are used to determine the conformation of the 1,3-dithiolan ring in this compound?

The 1,3-dithiolan ring conformation is typically resolved via single-crystal X-ray diffraction (SCXRD) . Key parameters include puckering amplitude () and phase angle () calculated using the Cremer-Pople method . For example, in related structures, the dithiolan ring adopts envelope or half-chair conformations depending on substituent effects. Refinement software like SHELXL (from the SHELX suite) is employed to model disorder and optimize geometric parameters .

Advanced: How are crystallographic disorders in the dithiolan ring addressed during refinement?

Disordered dithiolan rings (e.g., partial occupancy of sulfur or carbon atoms) are modeled using split positions with constrained geometry. For instance, in a related compound, two disordered components were refined with occupancy ratios of 0.849:0.151 . SHELXL’s PART and EADP commands stabilize thermal parameters during refinement. Validation tools (e.g., CrystEngComm guidelines) ensure bond lengths and angles remain chemically plausible .

Basic: What synthetic routes are employed to introduce the 1,3-dithiolan moiety?

The 1,3-dithiolan ring is synthesized via cyclocondensation of 1,2-ethanedithiol with a ketone or aldehyde under acidic conditions (e.g., BF₃·Et₂O). For example, reacting 4-hydroxybenzaldehyde derivatives with 1,2-ethanedithiol yields the 4-(1,3-dithiolan-2-yl)phenol intermediate, which is subsequently sulfonated using pentamethylbenzenesulfonyl chloride .

Advanced: How do π-π interactions and weak hydrogen bonds stabilize the crystal packing?

Intermolecular interactions are critical for crystal stability. For this compound, π-π stacking between aromatic rings (distance: 3.43–3.49 Å) and C–H···O/S interactions (e.g., C–H···O = 3.19 Å) are observed . Computational tools like Mercury (CCDC) visualize these interactions, while Hirshfeld surface analysis quantifies their contributions to lattice energy .

Basic: How is the sulfonate group characterized spectroscopically?

The sulfonate group is identified via ¹H/¹³C NMR and FTIR . In NMR, deshielding of adjacent aromatic protons (δ ~7.5–8.0 ppm) and a singlet for pentamethyl groups (δ ~2.3 ppm) are observed. FTIR shows S=O stretches at ~1170 cm⁻¹ and 1360 cm⁻¹. Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) with <5 ppm error .

Advanced: What computational methods predict electronic effects of the pentamethylbenzenesulfonate group?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates the electron-withdrawing effect of the sulfonate group. The Hammett σₚ⁻ parameter (~0.6) indicates moderate deactivation of the phenyl ring, influencing reactivity in cross-coupling reactions. Electrostatic potential maps visualize charge distribution, guiding rational design of derivatives .

Basic: What precautions are necessary for handling this compound in the lab?

Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonate ester. Use silanol-deactivated glassware (treated with 5% DMDCS in toluene) to minimize adsorption . Safety protocols include PPE (gloves, goggles) and fume hood use due to potential sulfur decomposition products.

Advanced: How is this compound applied in medicinal chemistry research?

As a sulfonate ester, it serves as a pro-drug or enzyme inhibitor scaffold. For example, analogous dithiolan-sulfonates inhibit cytochrome P450 isoforms (e.g., CYP26A1) by covalent modification of active-site residues. Molecular docking (AutoDock Vina) and kinetic assays (IC₅₀ determination) validate target engagement .

Basic: How are solubility challenges addressed for in vitro assays?

Use DMSO (≤5% v/v) as a co-solvent to improve aqueous solubility. For hydrophobic derivatives, nanoparticle encapsulation (e.g., PLGA polymers) enhances bioavailability. Dynamic Light Scattering (DLS) monitors particle size (PDI <0.2) .

Advanced: What strategies resolve contradictions in crystallographic and computational data?

Discrepancies between SCXRD (e.g., bond length outliers) and DFT-optimized geometries are resolved via Bader’s Quantum Theory of Atoms in Molecules (QTAIM) . Critical point analysis distinguishes experimental artifacts from true electronic effects. Multipole refinement in SHELXL further refines electron density models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.